molecular formula C15H15NO2 B2723439 Ethyl 3-(phenylamino)benzoate CAS No. 1369265-53-1

Ethyl 3-(phenylamino)benzoate

Cat. No.: B2723439
CAS No.: 1369265-53-1
M. Wt: 241.29
InChI Key: IFERRBZMLVXUEE-UHFFFAOYSA-N
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Description

Ethyl 3-(phenylamino)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a phenylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(phenylamino)benzoate can be synthesized through a coupling reaction between ethyl 3-aminobenzoate and phenylboronic acid. The reaction typically involves the use of copper acetate as a catalyst and pyridine as a base in dichloromethane as the solvent. The mixture is stirred at room temperature overnight to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(phenylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are typically employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-(phenylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(phenylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets.

Comparison with Similar Compounds

  • Ethyl benzoate
  • Ethyl 3-aminobenzoate
  • Phenyl benzoate

Comparison: Ethyl 3-(phenylamino)benzoate is unique due to the presence of both an ester and a phenylamino group, which imparts distinct chemical and biological properties. Compared to ethyl benzoate, it has an additional amino group that can participate in more diverse chemical reactions. Compared to ethyl 3-aminobenzoate, the phenyl substitution enhances its hydrophobicity and potential for π-π interactions. Phenyl benzoate lacks the ester functionality, making it less versatile in certain synthetic applications.

Properties

IUPAC Name

ethyl 3-anilinobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)12-7-6-10-14(11-12)16-13-8-4-3-5-9-13/h3-11,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFERRBZMLVXUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-aminobenzoate (0.200 g; 1.21 mmol), benzeneboronic acid (0.295 g; 2.42 mmol), copper acetate (0.439 g; 2.42 mmol) and pyridine (0.196 mL; 2.42 mmol) in dichloromethane (8 mL) was stirred at room temperature overnight. The reaction mixture was filtered and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica gel (eluent 5 to 35% ethyl acetate in heptane) to yield 0.255 g (87%) of the title compound as a yellow oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.295 g
Type
reactant
Reaction Step One
Quantity
0.196 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.439 g
Type
catalyst
Reaction Step One
Yield
87%

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